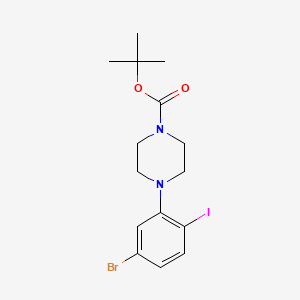

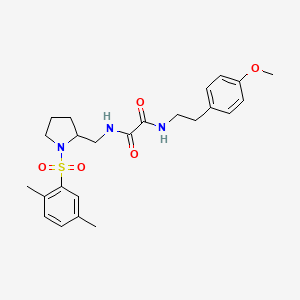

![molecular formula C6H4N4O3 B2953062 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid CAS No. 1211494-01-7](/img/structure/B2953062.png)

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as pyrazolotriazines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a triazine ring .

Synthesis Analysis

There are several methods for the synthesis of pyrazolotriazine derivatives. One approach involves the borohydride reduction of 1-R-4-oxo-1,4-dihydro derivatives and Vilsmeier formylation of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of “4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid” is complex, with multiple rings and functional groups. The compound contains a pyrazole ring fused to a triazine ring, which is part of a larger pyrazolotriazine structure .Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid” are complex and can involve various catalysts and reaction conditions. For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involves a sequential opening/closing cascade reaction .Scientific Research Applications

Antitumor and Antimicrobial Activities

- Novel N-arylpyrazole-containing enaminones were synthesized, leading to the development of compounds with cytotoxic effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), demonstrating comparable inhibition effects to 5-fluorouracil. Additionally, some compounds exhibited antimicrobial activity, underscoring their potential in medicinal chemistry and drug development (Riyadh, 2011).

Synthesis of Analogous Compounds

- Research on the synthesis of 4-hydroxypyrazolo[3,4-d]-v-triazine, a structural analog of hypoxanthine and an aza analog of allopurinol, illustrates the compound's relevance in exploring new therapeutic avenues (Cheng, Robins, Cheng, & Lin, 1968).

- Development of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines through new synthesis approaches offers insights into the chemical versatility and potential applications of these compounds in various fields (Mironovich, Ivanov, & Kolotyrkina, 2020).

Antifungal and Antioxidant Properties

- Synthesized compounds containing the pyrazolo[1,5-a][1,3,5]triazine structure were screened for their anticancer activity against various cancer cell lines, with some showing moderate anti-proliferation potential. Additionally, these compounds exhibited significant antioxidant capacity, highlighting their potential as therapeutic agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

Synthesis and Photolysis Studies

- The synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines revealed antimicrobial and antifungal activities, showcasing the importance of these compounds in developing new antimicrobial agents (Ivanov, Lyssenko, & Traven, 2020).

Future Directions

The future directions for research on “4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid” could involve further exploration of its synthesis, properties, and potential applications. For instance, similar compounds have been studied for their potential as TRK inhibitors, which could be a promising area for future research .

properties

IUPAC Name |

4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-5-4(6(12)13)9-8-3-1-2-7-10(3)5/h1-2,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNRPIPNGDLAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NN=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)